molecular formula C9H9BrO2 B139891 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine CAS No. 147644-11-9

7-bromo-3,4-dihydro-2H-1,5-benzodioxepine

Cat. No.: B139891
CAS No.: 147644-11-9
M. Wt: 229.07 g/mol
InChI Key: AZCHNKNSOZJHSH-UHFFFAOYSA-N
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Mechanism of Action

Mode of Action

It is known that the compound has a benzodioxepine ring, which is a common feature in many biologically active compounds. This suggests that it may interact with its targets in a similar manner to other benzodioxepine derivatives.

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific details on how such factors affect the action of 7-bromo-3,4-dihydro-2h-1,5-benzodioxepine are currently unknown .

Scientific Research Applications

Chemistry: In chemistry, 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential biological activities. It can be used as a starting material for the synthesis of bioactive molecules that may have applications in drug discovery and development .

Medicine: In the field of medicine, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit activities such as antimicrobial, anti-inflammatory, or anticancer effects .

Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial applications, including the manufacture of polymers and advanced materials .

Comparison with Similar Compounds

Properties

IUPAC Name

7-bromo-3,4-dihydro-2H-1,5-benzodioxepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-7-2-3-8-9(6-7)12-5-1-4-11-8/h2-3,6H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCHNKNSOZJHSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)Br)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380041
Record name 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147644-11-9
Record name 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromo-3,4-dihydro-2H-1,5-benzodioxepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a mixture of 3,4-dihydro-2H-1,5-benzodioxepine (8.86 g) and sodium carbonate (9.4 g) in hexane (100 ml) was added dropwise at room temperature a solution of bromine. (3.0 ml) in hexane (30 ml) for 2.5 hours, and the mixture was stirred for 24 hours. To the mixture was added water, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, dried with magnesium sulfate and concentrated under reduced pressure to give orange oil. To the obtained oil (13.39 g) in acetic acid (50 ml) was added sodium acetate (4.1 g), and then was added dropwise a solution of bromine (1.3 ml) in acetic acid (25 ml) for 1 hour. The mixture was stirred for 24 hours and concentrated under reduced pressure. To the residue was added water, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, dried with magnesium sulfate and concentrated under reduced pressure. The residue was purified with silica gel column chromatography (ethyl acetate/hexane=1:4) to give orange oil of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine (13.17 g).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
8.86 g
Type
reactant
Reaction Step Two
Quantity
9.4 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
oil
Quantity
13.39 g
Type
reactant
Reaction Step Four
Quantity
4.1 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
1.3 mL
Type
reactant
Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Six

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